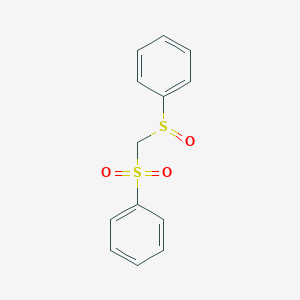
Tetracosylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetracosylbenzene is an organic compound with the molecular formula C({30})H({54}) It is a long-chain alkylbenzene, where a tetracosyl group (a 24-carbon alkyl chain) is attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetracosylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene reacts with tetracosyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl(_{3})). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of this compound precursors, which can be derived from petrochemical feedstocks. This process often utilizes high-pressure hydrogen gas and metal catalysts such as palladium or platinum to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Tetracosylbenzene undergoes various chemical reactions, including:
Oxidation: The alkyl side chain can be oxidized to form carboxylic acids or ketones.
Reduction: The benzene ring can be hydrogenated to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO({3})) in acidic conditions are commonly used oxidizing agents.
Reduction: Hydrogen gas (H(_{2})) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is used for hydrogenation.
Substitution: Halogenation can be achieved using reagents like bromine (Br({2})) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated benzene derivatives.
Applications De Recherche Scientifique
Tetracosylbenzene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of long-chain alkylbenzenes in various chemical reactions.
Biology: this compound derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound derivatives in drug delivery systems and as potential therapeutic agents.
Industry: It is used in the production of specialty chemicals, lubricants, and surfactants due to its unique physicochemical properties.
Mécanisme D'action
The mechanism of action of tetracosylbenzene and its derivatives depends on the specific application. In biological systems, it may interact with cellular membranes, enzymes, or receptors, leading to various biological effects. The long alkyl chain can influence the compound’s hydrophobicity and membrane permeability, affecting its interaction with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexacosylbenzene: Similar to tetracosylbenzene but with a 26-carbon alkyl chain.
Octacosylbenzene: Contains a 28-carbon alkyl chain.
Docosylbenzene: Has a 22-carbon alkyl chain.
Uniqueness
This compound is unique due to its specific chain length, which imparts distinct physicochemical properties. The length of the alkyl chain can influence the compound’s solubility, melting point, and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
61828-05-5 |
|---|---|
Formule moléculaire |
C30H54 |
Poids moléculaire |
414.7 g/mol |
Nom IUPAC |
tetracosylbenzene |
InChI |
InChI=1S/C30H54/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-27-30-28-25-23-26-29-30/h23,25-26,28-29H,2-22,24,27H2,1H3 |
Clé InChI |
ZYLUTTJKFBSYOL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


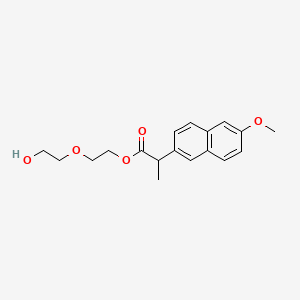


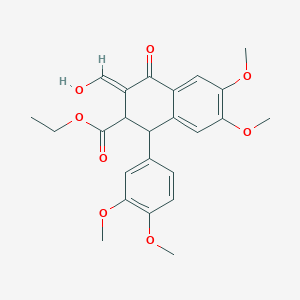
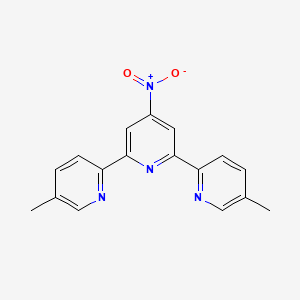
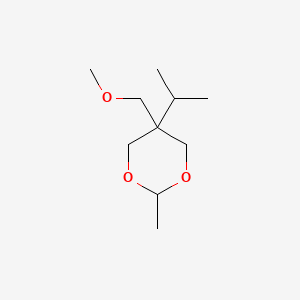
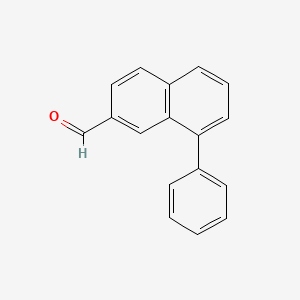
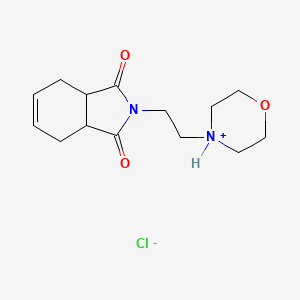
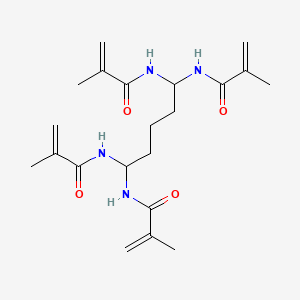
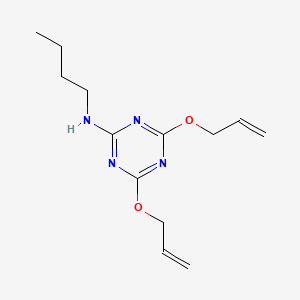

![(3S,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-one](/img/structure/B13750785.png)
